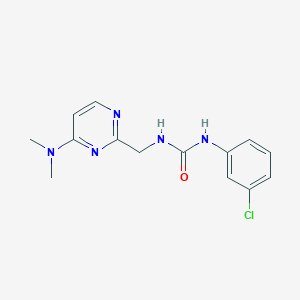
1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, with the CAS number 1796965-04-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆ClN₅O
- Molecular Weight : 305.76 g/mol
- Structure : The compound features a chlorophenyl group and a dimethylaminopyrimidine moiety linked through a urea functional group.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the realm of oncology and antimicrobial properties. The following sections detail specific activities and findings.
Anticancer Activity
This compound has been studied for its potential as an Aurora kinase inhibitor. Aurora kinases are crucial in cell division, and their dysregulation is often implicated in cancer.
The compound inhibits Aurora kinases by binding to their ATP-binding sites, which prevents phosphorylation of target proteins necessary for mitosis. This results in cell cycle arrest and apoptosis in cancer cells.
Case Studies
- In vitro Studies : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound showed promising activity against various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation (values ranging from 0.1 to 1 µM) .
- In vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups, supporting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties.
Testing Results
- Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by structural modifications. For instance, variations in the substituents on the pyrimidine ring or the phenyl group can enhance or diminish its potency against specific targets.
Key Findings from SAR Studies
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-20(2)13-6-7-16-12(19-13)9-17-14(21)18-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMWRFRCBVCKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














